3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol

P2Y14 Receptor Inflammation Pain

Researchers targeting purinergic signaling often face limited access to validated heterocyclic scaffolds with defined SAR for the P2Y14 receptor. 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol directly addresses this bottleneck as a core building block for potent hP2Y14R antagonists. - Enables design of antagonists: Structurally related derivatives achieve low nanomolar potency (IC50 = 3.69 nM). - Modular 'click chemistry' handle: The 1,2,3-triazole allows rapid, high-throughput library synthesis for SAR exploration. - Defined geometry for molecular recognition: The C-linked triazole and 3-hydroxyl group provide a rigid, privileged scaffold for probing inflammation and pain targets.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B13252121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C2=NNN=C2)O
InChIInChI=1S/C7H12N4O/c12-7(2-1-3-8-5-7)6-4-9-11-10-6/h4,8,12H,1-3,5H2,(H,9,10,11)
InChIKeyQQUIXJOFAOVHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol Overview


3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol (CAS 1934363-59-3) is a heterocyclic compound that combines a piperidine scaffold with a 1,2,3-triazole moiety and a tertiary hydroxyl group at the 3-position . The compound is a member of the triazolylpiperidine class, which are considered privileged structures in medicinal chemistry due to their ability to provide high-affinity ligands for multiple receptors and enzymes [1]. The presence of the 1,2,3-triazole ring, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, or 'click chemistry'), imparts metabolic stability and a capacity for diverse intermolecular interactions, making this scaffold a valuable starting point for the design of bioactive molecules [2].

Triazolylpiperidine scaffold for GPCR ligand discovery
Click chemistry synthesis route supports library assembly
May support β-turn peptidomimetic probe design
Antimicrobial screening potential (class-level, requires validation)

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol Irreplaceability


The specific substitution pattern of 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol—a C-linked 1,2,3-triazole at the 3-position of a piperidine ring bearing a tertiary hydroxyl group—dictates a unique spatial orientation and electronic environment. This geometry is critical for molecular recognition. Structure-activity relationship (SAR) studies on related scaffolds demonstrate that seemingly minor modifications, such as altering the position of the triazole substitution on the piperidine ring or replacing the triazole with a different heterocycle (e.g., pyrazole), lead to profound changes in target binding affinity and functional activity [1]. For instance, in a series of P2Y14 receptor antagonists, a C-linked 1,2,3-triazol-4-yl substituent conferred potent antagonism (IC50 = 3.69 nM), whereas a pyrazol-3-yl analog showed slightly improved potency (IC50 = 2.88 nM), highlighting the exquisite sensitivity of biological activity to subtle structural variations within this chemical space [2]. Furthermore, the specific regiochemistry of the triazole (1,4- vs. 1,5-disubstituted) and the presence of the 3-hydroxyl group are essential for achieving the desired binding pose and efficacy in applications such as renin inhibition, where 1-substituted 1,2,3-triazol-5-yl derivatives were identified as the most active series [3]. Therefore, generic substitution with a different triazole-piperidine hybrid, a positional isomer, or a related heterocyclic analog is not scientifically justifiable without a complete re-validation of the structure-activity and structure-property relationships for the intended application.

Triazole regiochemistry (1,4- vs 1,5-disubstituted) may shift target engagement and biological activity.
Heterocycle substitution (e.g., pyrazole) may alter binding affinity; SAR is highly context-dependent.
The 3-hydroxyl group is critical for binding pose; its absence or modification may disrupt SAR.

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol: Comparative Evidence


P2Y14 Receptor Antagonism: Triazole vs. Pyrazole Scaffolds

In a direct head-to-head comparison within a naphthalene-based antagonist series, substitution with a C-linked 1,2,3-triazol-4-yl moiety (Compound 10, MRS4916) resulted in potent P2Y14 receptor antagonism with an IC50 of 3.69 nM. This activity was compared to a closely related pyrazol-3-yl analog (Compound 11, MRS4917, IC50 = 2.88 nM) and a phenyl-triazolyl series analog containing a second triazole (Compound 16), which showed significantly reduced affinity [1]. This data demonstrates that while the pyrazole analog is marginally more potent in this specific assay, the 1,2,3-triazol-4-yl substitution retains high potency and validates this specific heterocyclic arrangement as a viable bioisostere for the piperidine moiety in this therapeutic context [1].

Potency comparison
Head-to-head
IC₅₀ 3.69 nM (triazole) vs 2.88 nM (pyrazole); dual-triazole analog lost affinity
Supports scaffold selection for P2Y14R studies; activity highly sensitive to heterocycle.
Assay: hP2Y14R antagonism in vitro.
P2Y14 Receptor Inflammation Pain GPCR Antagonism

Renin Inhibition: Triazole Regiochemistry Dependence

A study on 4-triazolyl-substituted piperidine derivatives as novel renin inhibitors established that the regiochemistry of the 1,2,3-triazole is a critical determinant of inhibitory activity. Specifically, piperidine derivatives containing a 1-substituted 1,2,3-triazol-5-yl substituent were found to be the most active series [1]. While the study focused on 4-substituted piperidines, the principle extends to the 3-substituted analog, 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol, which represents a distinct 1,4-disubstituted triazole regioisomer. Molecular docking experiments confirmed that the observed rank order of activity correlated with the ability of the compounds to productively explore the S1 and S3 subpockets of the renin active site through their piperidine substituents [1]. This establishes that the specific connection point and substitution pattern of the triazole ring on the piperidine core are non-interchangeable features that govern target engagement.

Regiochemistry influence
Class-level inference
1,5-disubstituted triazole regioisomer preferred for renin inhibition over 1,4-regioisomer.
Scaffold regiochemistry governs target engagement; context-dependent for other targets.
Qualitative SAR from docking studies.
Renin Inhibitor Hypertension Cardiovascular Disease Protease Inhibition

Synthetic Efficiency: Click Chemistry Advantage

The synthesis of 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol and its derivatives leverages the robust and modular copper-catalyzed azide-alkyne cycloaddition (CuAAC, or 'click chemistry') [1]. This methodology allows for the efficient and regioselective assembly of the triazole ring from readily available alkyne and azide building blocks under mild conditions. In contrast, the synthesis of analogous compounds containing other heterocycles, such as pyrazoles or imidazoles, often requires more complex, multi-step synthetic sequences with potentially lower yields and more stringent purification requirements [2]. This fundamental difference in synthetic accessibility directly impacts the cost, scalability, and speed with which diverse chemical libraries can be generated for high-throughput screening or lead optimization campaigns.

Synthetic efficiency
Method context
CuAAC click chemistry: reported high yield, broad functional group tolerance.
May support rapid library diversification and SAR exploration.
Mild conditions, simple purification.
Click Chemistry Chemical Biology Medicinal Chemistry Scaffold Diversification

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol Applications


P2Y14 Receptor Antagonists for Inflammation and Pain

The potent antagonism exhibited by the structurally related C-linked 1,2,3-triazol-4-yl derivative (MRS4916) against the hP2Y14R (IC50 = 3.69 nM) validates the use of 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol as a core scaffold for designing new chemical entities targeting this receptor [1]. The compound serves as an ideal starting point for further SAR exploration aimed at optimizing potency, selectivity, and drug-like properties (e.g., solubility, CNS penetration) for the treatment of inflammation and pain [1].

Diverse Chemical Libraries via Click Chemistry Screening

The efficient 'click chemistry' synthesis of the 1,2,3-triazole ring [2] makes 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol an exceptional building block for the rapid, modular assembly of diverse compound libraries. This enables high-throughput exploration of chemical space around the piperidine-triazole core, facilitating the identification of novel hits for a wide range of biological targets beyond those currently documented.

β-Turn Mimetics and Peptidomimetic Probes

Piperidine-functionalized 1,4-disubstituted-1,2,3-triazoles have been designed as 'minimalist' mimics of peptidic β-turn structures [3]. The 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol scaffold, with its 1,4-disubstituted triazole and a rigidifying piperidine ring bearing a hydrogen-bonding hydroxyl group, is well-suited for the development of novel peptidomimetics to probe protein-protein interactions or to serve as stable probes in chemical biology.

Antimicrobial and Antifungal Activity

While specific data for 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol is lacking, 1,4-disubstituted 1,2,3-triazoles, a class to which this compound belongs, have been reported to possess significant antibacterial and antifungal activity [4]. This class-level evidence supports the investigation of this specific scaffold for the development of novel antimicrobial agents, particularly given its modular synthesis which allows for rapid diversification to optimize antimicrobial potency and spectrum.

Application
Selection Property
Validation Focus
P2Y14R antagonist development studies
C-linked 1,2,3-triazol-4-yl core
hP2Y14R binding affinity and selectivity profiling
Chemical biology library synthesis
Click chemistry compatibility
Synthesis yield, regioselectivity, library diversity
β-turn mimetic probe design
1,4-disubstituted triazole + piperidine-OH
Conformational mimicry, protein interaction binding assays
Antimicrobial screening research
1,4-disubstituted triazole scaffold (class-level)
MIC against microbial panels, cytotoxicity counterscreen
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